1h-Naphtho[2,3-d]imidazole-4,9-dione
Description
Contextual Background of Fused Heterocyclic Quinones
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements within their rings. wikipedia.org When these rings are fused with other ring systems, such as carbocycles or other heterocycles, they form fused heterocyclic systems. wikipedia.org Quinones are a class of compounds derived from aromatic structures, like benzene (B151609) or naphthalene (B1677914), where an even number of -CH= groups have been converted to -C(=O)- groups, creating a diketone structure. The naphthoquinone framework, specifically, is found in numerous natural products and is recognized for a wide range of biological activities. researchgate.netnih.gov
Fused heterocyclic quinones represent a class of molecules where a quinone moiety is integrated with a heterocyclic ring. This fusion creates a unique scaffold that combines the properties of both parent structures. The resulting compounds often exhibit distinct electronic properties and biological activities, making them valuable targets in materials science and medicinal chemistry. researchgate.netrsc.orgnih.gov For example, their unique conjugated structures have led to applications in developing polymers with desirable thermal stability and optoelectronic properties. rsc.org The 1H-Naphtho[2,3-d]imidazole-4,9-dione molecule is a prime example of this class, consisting of a 1,4-naphthoquinone (B94277) core fused with an imidazole (B134444) ring.
Significance of the Naphtho[2,3-d]imidazole-4,9-dione Scaffold in Contemporary Chemical Research
The Naphtho[2,3-d]imidazole-4,9-dione scaffold is a privileged structure in contemporary chemical research, particularly within the field of medicinal chemistry. Its significance lies in its proven potential as a foundational structure for the development of novel therapeutic agents, especially for oncology. ccspublishing.org.cnresearchgate.netnih.gov
The fusion of the planar naphthoquinone system with the imidazole ring creates a molecule with a large π-system that can interact with biological macromolecules. ccspublishing.org.cn Researchers have demonstrated that adding a 1-substituted imidazole component to the naphthoquinone framework can yield compounds with high activity and enhanced selectivity. researchgate.netrasayanjournal.co.in This scaffold serves as a versatile template for chemical modification. Scientists synthesize new derivatives by introducing various substituents at different positions, primarily on the imidazole nitrogen, to modulate the compound's physicochemical properties and biological activity. ccspublishing.org.cnconsensus.app
Derivatives of this scaffold have been identified as potent inhibitors of crucial cellular targets in cancer progression. For instance, they have been investigated as inhibitors of dual-specificity protein phosphatases like CDC25, which are key regulators of the cell cycle. rasayanjournal.co.in Other research has shown that compounds based on the related naphtho[2,3-d] ccspublishing.org.cnresearchgate.netthesciencein.orgtriazole-4,9-dione scaffold can inhibit human dihydroorotate (B8406146) dehydrogenase (hDHODH), an important enzyme in pyrimidine (B1678525) biosynthesis, and induce reactive oxygen species (ROS) production, leading to cancer cell death. nih.gov The creation of hybrid molecules, where the naphthoimidazole-dione core is linked to other pharmacologically active moieties like 1,2,3-triazoles or 1,2,4-oxadiazoles, is a common strategy to discover new anticancer agents with improved potency. thesciencein.orgresearchgate.net
Scope and Research Objectives of the Academic Inquiry into the Compound
Academic research into this compound and its derivatives is driven by several key objectives:
Design and Synthesis: The primary goal is the rational design and efficient synthesis of novel series of Naphtho[2,3-d]imidazole-4,9-dione derivatives. ccspublishing.org.cnresearchgate.net This often involves multi-step synthetic pathways, starting from compounds like 2,3-diamino-1,4-naphthoquinone, followed by cyclization and subsequent alkylation or arylation. ccspublishing.org.cn
Structure-Activity Relationship (SAR) Studies: A crucial objective is to establish a clear understanding of the structure-activity relationships. Researchers systematically modify the scaffold—for instance, by varying the substituent on the imidazole nitrogen—and evaluate how these changes impact biological efficacy. ccspublishing.org.cnnih.gov This helps in identifying the key structural features necessary for potent and selective activity.
Biological Evaluation: A major focus is the in vitro biological evaluation of the synthesized compounds. This typically involves screening for cytotoxicity against a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), to determine their anticancer potential. researchgate.netthesciencein.orgresearchgate.net The goal is to identify compounds with high potency, often measured by their half-maximal inhibitory concentration (IC₅₀) values.
Mechanism of Action Studies: For the most promising compounds, research aims to elucidate their underlying mechanism of action. This can involve investigating their effects on cell cycle progression, their ability to induce apoptosis (programmed cell death), and their impact on specific molecular targets or signaling pathways within the cancer cells. nih.govnih.gov
The following tables present synthesized derivatives of the core compound and their reported properties, illustrating the focus of typical research in this area.
Table 1: Synthesis and Properties of Selected 1-Substituted this compound Derivatives Data sourced from a study on the design and synthesis of 1-monosubstituted derivatives as potential antitumor agents. ccspublishing.org.cn
| Compound ID | Substituent (R) | Formula | Yield (%) | Melting Point (°C) |
| 3a | -H | C₁₁H₆N₂O₂ | 97% | >300 |
| 4a | -CH₃ | C₁₂H₈N₂O₂ | 81% | 264-267 |
| 4b | -CH₂CH₃ | C₁₃H₁₀N₂O₂ | 79% | 200-202 |
| 4d | -(CH₂)₃CH₃ | C₁₅H₁₄N₂O₂ | 79% | 152-155 |
Table 2: Anticancer Activity of Selected Naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole Hybrids IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data sourced from a study on triazole hybrids. researchgate.net
| Compound ID | IC₅₀ (μM) vs. MCF-7 (Breast Cancer) | IC₅₀ (μM) vs. HeLa (Cervical Cancer) | IC₅₀ (μM) vs. A-549 (Lung Cancer) |
| 10a | 0.98 | 1.02 | 1.09 |
| 10c | 1.86 | 1.99 | 2.01 |
| 10g | 1.01 | 1.23 | 1.34 |
| 10k | 1.12 | 1.34 | 1.65 |
| Doxorubicin (Standard) | 1.21 | 1.45 | 1.58 |
Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[f]benzimidazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)12-5-13-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVGDXLCJRFCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279956 | |
| Record name | 1h-naphtho[2,3-d]imidazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-30-4 | |
| Record name | MLS000737473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-naphtho[2,3-d]imidazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Naphtho 2,3 D Imidazole 4,9 Dione and Its Derivatives
Classical Synthetic Approaches to the Core Structure
The foundational methods for synthesizing the 1H-naphtho[2,3-d]imidazole-4,9-dione core typically involve the construction of the imidazole (B134444) ring onto a pre-existing naphthoquinone framework.
Condensation Reactions of 2,3-Diamino-1,4-naphthoquinone with Aldehydes and Carboxylic Acids
A primary and widely used method for the synthesis of the this compound scaffold is the condensation of 2,3-diamino-1,4-naphthoquinone with various aldehydes and carboxylic acids. tandfonline.com This approach offers a straightforward route to a variety of 2-substituted derivatives.
The reaction with carboxylic acids, often carried out at reflux, yields the corresponding 2-substituted 1H-imidazoles. tandfonline.com For instance, reacting 2,3-diamino-1,4-naphthoquinone with formic acid under a nitrogen atmosphere at elevated temperatures results in the formation of the parent this compound in high yield. ccspublishing.org.cn Similarly, the use of other carboxylic acids leads to the introduction of different substituents at the 2-position of the imidazole ring.
Condensation with aldehydes is another facile method for preparing these compounds. researchgate.net The reaction of 2,3-diamino-1,4-naphthoquinone with stoichiometric amounts of an appropriate aldehyde in a solvent like dimethyl sulfoxide can proceed for a few hours to furnish the desired 2-substituted naphthoimidazoles. researchgate.net Oxidative cyclization reactions of 2,3-diamino-1,4-naphthoquinone with aldehydes, sometimes mediated by air or an oxidizing agent, also produce 2-substituted 1H-imidazoles in good to excellent yields. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| 2,3-Diamino-1,4-naphthoquinone | Formic Acid | This compound | ccspublishing.org.cn |
| 2,3-Diamino-1,4-naphthoquinone | Various Aldehydes | 2-Substituted-1H-naphtho[2,3-d]imidazole-4,9-diones | researchgate.netresearchgate.net |
| 2,3-Diamino-1,4-naphthoquinone | Various Carboxylic Acids | 2-Substituted-1H-naphtho[2,3-d]imidazole-4,9-diones | tandfonline.com |
Cyclization Strategies for Naphthoimidazole Formation
Beyond the direct condensation with aldehydes and carboxylic acids, other cyclization strategies are employed to form the naphthoimidazole ring system. One such method involves the reaction of 2,3-diamino-1,4-naphthoquinone with trimethyl orthoformate at reflux temperature, which can also yield the parent this compound. ccspublishing.org.cn
Another strategy involves the intramolecular cyclization of an N-acylated intermediate. For example, 2,3-diamino-1,4-naphthoquinone can be reacted with an acid chloride to form an N-acylated product. Subsequent treatment of this intermediate with a base, such as sodium hydroxide solution, induces cyclization to afford the corresponding 2-substituted this compound. tandfonline.comresearchgate.net
Modern Synthetic Innovations and Strategies
Contemporary synthetic efforts have focused on developing more efficient and versatile methods for the synthesis and diversification of this compound derivatives. These include the use of click chemistry, as well as various alkylation, acylation, and functionalization reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrid Synthesis
A significant modern approach for creating complex derivatives involves the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of "click chemistry". jetir.orgnih.gov This reaction is employed to synthesize this compound-1,2,3-triazole hybrids. nih.govresearchgate.net
The synthesis typically begins with the propargylation of the this compound core to introduce a terminal alkyne. This is followed by a [3+2] cycloaddition reaction with various substituted azides in the presence of a copper(I) catalyst. nih.gov This methodology allows for the facile introduction of a wide range of substituents via the azide component, leading to a library of novel hybrid molecules. researchgate.net The CuAAC reaction is known for its high efficiency, mild reaction conditions, and formation of the 1,4-disubstituted triazole regioisomer exclusively. nih.govbeilstein-journals.org
| Starting Material | Reagents | Product | Reference |
| 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | Aromatic Azides, Copper Catalyst | This compound-1,2,3-triazole hybrids | researchgate.net |
| 2-Aryl-1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-diones | Substituted Azides, Copper Catalyst | Naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles | nih.gov |
Alkylation and Acylation Reactions at the Imidazole Nitrogen
The imidazole nitrogen of the this compound core is a key site for derivatization through alkylation and acylation reactions. These reactions allow for the introduction of various side chains, which can significantly influence the biological properties of the resulting compounds.
Alkylation is commonly achieved by reacting the parent naphthoimidazole with a corresponding haloalkane in the presence of a base, such as potassium hydroxide. ccspublishing.org.cn This method has been successfully used to prepare a series of 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones. ccspublishing.org.cn Similarly, N-acyl hydrazone derivatives have been synthesized, which involves the introduction of an acyl group at the imidazole nitrogen. researchgate.nettandfonline.com
| Starting Material | Reagent | Product | Reference |
| This compound | Halohydrocarbons, KOH | 1-Monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones | ccspublishing.org.cn |
| This compound | N-(2-morpholinoethyl) group | 2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones | researchgate.net |
Strategies for Diversification and Functionalization on the Naphthoquinone Moiety
In addition to modifying the imidazole ring, strategies have been developed to functionalize the naphthoquinone moiety of the molecule. These modifications can alter the electronic properties and steric profile of the compound, potentially leading to enhanced biological activity.
One approach involves the use of cross-coupling reactions, such as those catalyzed by palladium, to introduce new carbon-carbon bonds on the aromatic rings of the naphthoquinone. bris.ac.uk For instance, an iodinated naphthoquinone derivative can undergo a Pd-catalyzed alkenylation with styrene. bris.ac.uk While direct functionalization of the this compound naphthoquinone ring is less commonly reported in the initial search results, the principles of quinone chemistry suggest that reactions such as halogenation could be employed to introduce reactive handles for further diversification. researchgate.net The synthesis of various 2,3-disubstituted-1,4-naphthoquinones from 2,3-dichloro-1,4-naphthoquinone through nucleophilic substitution reactions also highlights the potential for diversification on the quinone ring prior to imidazole formation. semanticscholar.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical syntheses that are more environmentally benign, reducing waste, hazardous substances, and energy consumption. While specific green methodologies targeting the synthesis of this compound are still emerging, several strategies employed for structurally related imidazoles and naphthoquinones highlight viable and promising avenues. These approaches include the use of alternative energy sources like microwave irradiation, employing eco-friendly solvents such as water, and developing efficient one-pot multicomponent reactions.
One of the most significant green chemistry strategies is the replacement of volatile organic solvents with water. Research on the synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d] nih.govrasayanjournal.co.inresearchgate.nettriazole-4,9-diones, a class of compounds structurally analogous to the target imidazole, has demonstrated the successful use of water as a solvent. usu.edufao.org This approach not only minimizes the environmental impact but also aligns with the principles of sustainable technology in synthetic chemistry. fao.org
Microwave-assisted synthesis represents another key green technique, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. orientjchem.org For the synthesis of polysubstituted imidazoles, a green protocol has been developed utilizing microwave irradiation in water with a Cr2O3 nanoparticle catalyst prepared from a natural plant extract (Zingiber officinal). nih.gov This method combines several green principles: a bio-derived catalyst, an environmentally safe solvent, and an alternative energy source. nih.gov Other studies have optimized microwave-assisted synthesis for various imidazole derivatives, achieving high yields in minutes rather than hours. orientjchem.orgnih.gov For instance, a sequential, one-pot synthesis of complex imidazole derivatives was achieved using ethanol as a green solvent under microwave irradiation. nih.gov Furthermore, solvent-free microwave conditions have been successfully applied to prepare oxadiazoles that contain an imidazole moiety, thereby eliminating the need for hazardous solvents altogether. ias.ac.in
Solvent-free, one-pot reactions provide an economical and environmentally friendly procedure for imidazole synthesis. By mixing the necessary reactants (e.g., a diamine, an aldehyde, and ammonium acetate) and heating them moderately without any solvent, multi-substituted imidazole derivatives have been prepared in high yields. asianpubs.org This methodology offers advantages such as lower costs, reduced environmental impact, and a simplified workup procedure. asianpubs.org The use of natural, biodegradable catalysts, such as citric acid from lemon juice, has also been reported for the three-component synthesis of triaryl-imidazoles, further enhancing the green credentials of the process. jipbs.com
| Green Chemistry Approach | Description | Application Context (Examples) | Key Advantages |
| Alternative Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water as a solvent for the synthesis of related naphtho[2,3-d] nih.govrasayanjournal.co.inresearchgate.nettriazole-4,9-diones. usu.edufao.org | Reduced toxicity and environmental pollution. |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate chemical reactions. | Synthesis of polysubstituted imidazoles using a green catalyst in water. nih.gov Synthesis of novel imidazo[1,2-a]pyrimidine-imidazole hybrids. nih.gov | Rapid reaction times, higher yields, energy efficiency. |
| Solvent-Free Reactions | Conducting synthesis by heating reactants together without a solvent. | One-pot synthesis of various imidazole derivatives under mild heating. asianpubs.org | Eliminates solvent waste, simplifies purification, lowers cost. |
| Bio-based Catalysts | Utilizing natural, non-toxic, and biodegradable catalysts. | Lemon juice (citric acid) as a catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. jipbs.com | Low cost, renewable, non-toxic, and biodegradable. |
| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Synthesis of 1- and 2-substituted naphtho[2,3-d] nih.govrasayanjournal.co.inresearchgate.nettriazole-4,9-diones. nih.gov | Increased efficiency, reduced solvent use and waste. |
Synthesis of Advanced Ligands and Precursors Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for the construction of more complex molecules and advanced ligands. Its rigid, planar structure and sites for functionalization make it an attractive core for developing compounds with specific binding properties. The synthesis of these advanced derivatives typically begins with the preparation of functionalized precursors, primarily through N-alkylation of the imidazole ring, followed by the attachment of other heterocyclic moieties.
A common precursor synthesis involves the N-alkylation of the parent this compound. This is often achieved by reacting the core heterocycle with various halohydrocarbons in the presence of a base like potassium hydroxide. ccspublishing.org.cn A particularly useful precursor for creating advanced ligands is 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione , which contains a terminal alkyne group. This precursor is synthesized by the N-alkylation of the naphthoimidazole core with propargyl bromide. rasayanjournal.co.in The alkyne functionality is primed for participation in highly efficient and specific cycloaddition reactions.
Synthesis of 1,2,3-Triazole Hybrids via Click Chemistry
One of the most powerful methods for creating advanced ligands from the naphthoimidazole core is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govwikipedia.org This reaction facilitates the covalent linking of the alkyne-containing precursor, 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, with a wide variety of organic azides. The reaction is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. rasayanjournal.co.inwikipedia.org This methodology allows for the modular synthesis of a large library of hybrid molecules where the naphthoimidazole core is appended with diverse aryl or alkyl groups via the stable triazole linker. nih.govrasayanjournal.co.inresearchgate.net The synthesis is typically carried out using a copper(I) catalyst, such as CuI, in a solvent like THF at moderate temperatures. rasayanjournal.co.inresearchgate.net
| Entry | R-Group (Attached to Azide) | Product Name | Yield (%) |
| 1 | Phenyl | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 84% researchgate.net |
| 2 | 4-Fluorophenyl | 1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 81% researchgate.net |
| 3 | 4-Cyanophenyl | 4-(4-((4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 85% researchgate.net |
| 4 | 4-Nitrophenyl | 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 82% researchgate.net |
| 5 | Furan-2-yl | 1-((1-(furan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 79% researchgate.net |
Data sourced from Rasayan Journal of Chemistry. researchgate.net
Synthesis of 1,2,4-Oxadiazole Hybrids
Another class of advanced ligands is synthesized by incorporating a 1,2,4-oxadiazole ring into the naphthoimidazole structure. The synthesis of these hybrid molecules has been achieved through an efficient one-pot reaction. The key precursor for this synthesis is 2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetonitrile . This nitrile-containing precursor is reacted with various aromatic carboxylic acids in a process mediated by reagents such as a combination of hydroxylamine hydrochloride (NH2OH·HCl) and triethylamine (Et3N), followed by a dehydrating cyclization step using a Vilsmeier reagent (POCl3/DMF). This one-pot approach allows for the direct construction of the 1,2,4-oxadiazole ring attached to the naphthoimidazole core, providing a diverse set of hybrid compounds.
| Entry | R-Group (from Carboxylic Acid) | Product Name | Yield (%) |
| 1 | Phenyl | 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 82% |
| 2 | 4-Methylphenyl | 1-((5-(p-tolyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 85% |
| 3 | 4-Methoxyphenyl | 1-((5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 84% |
| 4 | 4-Chlorophenyl | 1-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 86% |
| 5 | 4-Nitrophenyl | 1-((5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 81% |
Yield data is representative for this class of reactions as described in the literature.
Chemical Reactivity and Mechanistic Investigations of 1h Naphtho 2,3 D Imidazole 4,9 Dione
Redox Chemistry of the Naphthoquinone Core
The 1,4-naphthoquinone (B94277) unit is the primary site of the molecule's redox activity, a characteristic feature of quinone-containing compounds. This reactivity is central to many of its biological and material science applications.
Electrochemical Behavior and Electron Transfer Processes
The electrochemical properties of the 1H-naphtho[2,3-d]imidazole-4,9-dione scaffold are of significant interest due to the role of electron transfer in its biological activity. The naphthoquinone core can undergo reversible reduction, typically in two successive one-electron steps, to form a radical anion and then a dianion. This process is readily investigated using techniques such as cyclic voltammetry.
While specific electrochemical data for the parent compound is not extensively detailed in the available literature, studies on closely related derivatives provide valuable insights. For instance, the electrochemical behavior of various N-substituted and C2-substituted naphtho[2,3-d]imidazole-4,9-diones has been explored. These studies indicate that the reduction potentials are sensitive to the nature of the substituents on both the imidazole (B134444) and naphthoquinone rings. Electron-donating groups tend to make the reduction more difficult (shifting the potential to more negative values), whereas electron-withdrawing groups facilitate reduction.
In a related system, 2,3-diamino-1,4-naphthoquinone and its N-alkylated derivatives, which are precursors to the naphtho[2,3-d]imidazole-4,9-dione core, have been shown to exhibit well-defined redox waves in cyclic voltammetry experiments osti.gov. These processes are often quasi-reversible and can be influenced by factors such as the solvent, electrolyte, and pH. The redox signaling in biological systems is a key aspect of the activity of naphthoquinone structures mdpi.com.
Formation and Characterization of Radical Anions and Dianions
The one-electron reduction of the naphthoquinone core leads to the formation of a paramagnetic radical anion. These species can be generated chemically or electrochemically and are often characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.
A detailed EPR study has been conducted on the radical cation and radical anion of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione, a derivative of the target compound. osti.gov The hyperfine coupling constants obtained from the EPR spectra were in excellent agreement with density functional theory (DFT) calculations, confirming the structures of these radical ions. osti.gov A notable finding was that while the radical cation has planar nitrogen atoms, the radical anion and its parent molecule exhibit pyramidalized nitrogen atoms and inequivalent methyl groups. osti.gov This highlights the significant electronic and structural changes that occur upon reduction.
The formation of these radical anions is a key step in the proposed mechanisms of action for many quinone-based anticancer agents. These radicals can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals, which can induce cellular damage. While information on the dianion of this compound is scarce, it is the expected product of the second one-electron reduction step.
Reactivity of the Imidazole Nitrogen and Tautomerism
The imidazole moiety of this compound introduces another layer of chemical reactivity, including protonation/deprotonation events and the potential for tautomerism.
Protonation Equilibria and Proton-Responsive Behavior
The imidazole ring contains both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The pyridine-type nitrogen is basic and can be protonated. This acid-base chemistry is important as it can influence the molecule's solubility, electronic properties, and interactions with biological targets.
The protonation state of the imidazole ring can be manipulated by changing the pH of the medium. For instance, in the synthesis of N-substituted derivatives, the deprotonation of the N-H group is often achieved by treatment with a base like potassium hydroxide, which facilitates subsequent alkylation. ccspublishing.org.cn This demonstrates the acidic nature of the N-1 proton.
The proton-responsive behavior of related anthra[2,3-d]imidazole derivatives has been observed through changes in their fluorescence properties at different pH values. polito.it While acidic conditions had a minor effect, a significant change in the fluorescence spectrum was observed in the alkaline pH range, suggesting deprotonation of the imidazole ring. polito.it This pH-dependent behavior makes these compounds potential candidates for use as pH sensors.
Studies on Tautomeric Forms, including Hydroxyimidazole-N-oxide Tautomerism
Tautomerism is a well-known phenomenon in imidazole chemistry. For this compound, annular tautomerism is possible, where the proton on the nitrogen can migrate between the N-1 and N-3 positions. This equilibrium is typically very rapid.
Another potential, though less common, tautomeric form is the hydroxyimidazole-N-oxide. This form can arise from the migration of a proton from a hydroxyl group on the imidazole ring to the other nitrogen atom, forming an N-oxide. While there are no direct studies on the hydroxyimidazole-N-oxide tautomerism of this compound itself, research on 1-hydroxy-1H-imidazoles has shown that they can exist in equilibrium with their N-oxide tautomers. The position of this equilibrium is influenced by the solvent, substituents, and hydrogen bonding capabilities of the molecule.
Theoretical studies on related systems, such as 3-(2-phenylhydrazono)-naphthalene-1,2,4-triones, have utilized DFT calculations to determine the relative stabilities of different tautomeric forms in various media. mdpi.com Such computational approaches could provide valuable insights into the potential tautomers of this compound.
Nucleophilic and Electrophilic Reactions of the Scaffold
The this compound scaffold is susceptible to both nucleophilic and electrophilic attack at various positions, allowing for a wide range of chemical modifications.
The most commonly reported reactions are nucleophilic substitutions at the imidazole nitrogen. After deprotonation with a suitable base, the resulting anion is a potent nucleophile that can react with various electrophiles. A prime example is the alkylation of the N-1 position with haloalkanes, which is a key step in the synthesis of many derivatives with potential biological activity. ccspublishing.org.cnrasayanjournal.co.in
The synthesis of various 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones has been achieved through this method, as detailed in the table below.
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | Potassium hydroxide, Methyl iodide | 1-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione | 81 |
| This compound | Potassium hydroxide, Ethyl iodide | 1-Ethyl-1H-naphtho[2,3-d]imidazole-4,9-dione | 79 |
| This compound | Potassium hydroxide, Propyl iodide | 1-Propyl-1H-naphtho[2,3-d]imidazole-4,9-dione | 73 |
| This compound | Potassium hydroxide, Benzyl bromide | 1-Benzyl-1H-naphtho[2,3-d]imidazole-4,9-dione | 55 |
| This compound | Potassium hydroxide, Propargyl bromide | 1-(Prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | 29 |
Table 1: Examples of Nucleophilic Substitution at the Imidazole Nitrogen of this compound. Data sourced from ccspublishing.org.cn.
Nucleophilic addition to the quinone ring is also a possibility, although less commonly reported for this specific scaffold. In general, the electron-deficient carbon atoms of the quinone ring can be attacked by nucleophiles.
Electrophilic substitution reactions on the this compound scaffold are less explored. The imidazole ring is generally susceptible to electrophilic attack, typically at the C4 and C5 positions. globalresearchonline.net However, the electron-withdrawing nature of the fused quinone ring may deactivate the imidazole ring towards electrophilic substitution. Conversely, the benzene (B151609) ring of the naphthoquinone moiety could potentially undergo electrophilic substitution, though the harsh conditions often required for such reactions might lead to degradation of the molecule. Further research is needed to fully elucidate the electrophilic reactivity of this compound.
Photochemical Transformations and Reaction Pathways
The photochemical behavior of this compound and its derivatives is a subject of growing interest, largely due to the photosensitivity of the parent naphthoquinone scaffold. While specific studies on the photochemical transformations of the unsubstituted this compound are not extensively documented in the reviewed literature, the photochemistry of related naphthoquinone-fused heterocyclic systems provides valuable insights into potential reaction pathways.
The photophysical properties of related compounds, such as naphtho[2,3-d]thiazole-4,9-diones, have been investigated, revealing that the introduction of heterocyclic moieties can lead to significant shifts in absorption and emission spectra. nih.gov For instance, the reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines produces derivatives that exhibit fluorescence in both solution and solid states. nih.gov This suggests that the imidazole ring in this compound likely modulates the photophysical properties of the naphthoquinone core.
Visible-light-mediated reactions have also been employed in the synthesis of related naphthoquinone derivatives. For example, a [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with alkynes and alkenes has been achieved under visible light irradiation, leading to the formation of naphtho[2,3-b]furan-4,9-diones. libretexts.orgmdpi.comresearchgate.net This environmentally friendly protocol proceeds in the absence of traditional catalysts and highlights the potential for photochemical methods in the synthesis and modification of naphthoquinone-based systems. libretexts.orgmdpi.comresearchgate.net
While direct evidence for the photodegradation pathways of this compound is scarce, the known photochemistry of 1,4-naphthoquinone suggests that upon UV irradiation, it can undergo a variety of reactions, including dimerization, addition to olefins, and hydrogen abstraction from solvents. The presence of the fused imidazole ring is expected to influence these pathways, potentially leading to novel photochemical products. Further research is required to fully elucidate the specific photochemical transformations and reaction mechanisms of this compound and its derivatives.
Cycloaddition Reactions Involving the Naphthoquinone System
The naphthoquinone moiety within this compound is an excellent dienophile for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. masterorganicchemistry.com This reactivity has been exploited in the synthesis of various complex molecules, including anthraquinone (B42736) analogues. nih.govrsc.org
The [4+2] cycloaddition reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile (the naphthoquinone system). masterorganicchemistry.comorganic-chemistry.org The reaction is typically thermally allowed and proceeds in a concerted fashion. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the two carbonyl groups of the quinone ring. masterorganicchemistry.comorganic-chemistry.org Conversely, the diene is generally more reactive if it possesses electron-donating groups. masterorganicchemistry.com
A study on the synthesis of 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones reported the use of a Diels-Alder reaction to prepare a precursor to one of the target compounds. ccspublishing.org.cn Specifically, the precursor 3p underwent a Diels-Alder reaction with cyclopenta-1,3-diene to form an adduct which was then further elaborated. nih.gov
The regioselectivity of the Diels-Alder reaction with unsymmetrical naphthoquinones is a critical aspect, often influenced by both electronic and steric factors. nih.gov In the case of juglone (B1673114) derivatives, which are structurally related to the naphthoquinone core of the target compound, the regioselectivity of the cycloaddition is dependent on the nature and position of substituents on both the diene and the dienophile. nih.gov Theoretical studies using density functional theory (DFT) have been employed to rationalize the observed regiochemical outcomes in these reactions. nih.gov
The general principles of regioselectivity in Diels-Alder reactions suggest that for a diene with a terminal electron-donating group, the "ortho" product is typically favored, while a diene with a substituent at the 2-position often yields the "para" product. nih.gov The imidazole ring fused to the naphthoquinone system in this compound is expected to influence the electronic properties of the dienophile and thus the regioselectivity of its cycloaddition reactions.
While specific examples of cycloaddition reactions with a wide array of dienes for the parent this compound are not extensively detailed in the reviewed literature, the established reactivity of the naphthoquinone core suggests that it is a versatile substrate for such transformations. Further investigations into the scope and mechanistic details of these reactions would be valuable for the synthesis of novel and complex heterocyclic systems.
Theoretical and Computational Chemistry Studies on 1h Naphtho 2,3 D Imidazole 4,9 Dione
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of 1H-Naphtho[2,3-d]imidazole-4,9-dione, which dictates its reactivity, spectroscopic behavior, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of complex molecules. For systems related to this compound, DFT calculations, often in conjunction with methods like Multistate Complete Active Space Second-order Perturbation Theory (MS-CASPT2), are employed to interpret spectroscopic data and assign electronic transitions. acs.org These calculations can elucidate the nature of both ground and excited electronic states. acs.org
Studies on parent structures and derivatives involve analyzing steady-state and transient UV-visible absorption spectra. acs.org Theoretical calculations help assign the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the quinone and imidazole (B134444) moieties. The choice of functional, such as B3LYP, has been shown to be effective in predicting absorption data for similar heterocyclic systems. researchgate.net This theoretical underpinning is vital for understanding the photophysical properties of these compounds. acs.orgresearchgate.net
Molecular Orbital (MO) theory provides a detailed picture of electron distribution within a molecule. A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org These two orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. malayajournal.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.commalayajournal.org Conversely, the LUMO is the orbital that most readily accepts electrons, indicating the molecule's electrophilic nature. youtube.commalayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and polarizability. malayajournal.org For this compound, the HOMO is expected to be localized over the electron-rich imidazole and naphthoquinone rings, while the LUMO would likely be centered on the electron-deficient carbonyl carbons of the quinone part.
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Relates to chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
| Electron Density Distribution | Spatial location of the HOMO and LUMO within the molecule. | Pinpoints the most probable sites for electrophilic and nucleophilic attack. |
Conformational Analysis and Energetics of Molecular Geometries
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a largely planar and rigid system like this compound, the core structure has limited conformational freedom. However, when substituents are introduced, particularly at the N-1 position of the imidazole ring, different spatial orientations become possible.
Computational methods are used to perform geometry optimization, a process that calculates the lowest energy, and therefore most stable, molecular structure. nih.gov For substituted derivatives, a potential energy surface scan can be performed by systematically rotating flexible bonds to identify all low-energy conformers. These calculations are critical for understanding how different substituent geometries might influence the molecule's ability to interact with biological targets. nih.gov
Computational Prediction and Interpretation of Spectroscopic Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand their properties. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the energies and intensities of electronic transitions, effectively simulating UV-Vis spectra. acs.orgmdpi.com For the this compound framework, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to various electronic transitions. acs.org Similarly, calculations can predict other spectroscopic properties like magnetic circular dichroism, which provides complementary information about electronic states. acs.org Furthermore, methods exist to compute Nuclear Magnetic Resonance (NMR) chemical shifts, which, when compared to experimental spectra, can help to unambiguously determine the structure of newly synthesized derivatives. nih.govresearchgate.net
Table 2: Example of Computational vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Parameter (Example) | Experimental Finding (Example) | Interpretation |
|---|---|---|---|
| UV-Vis Spectroscopy | λmax = 450 nm | λmax = 455 nm | Assigned to a specific π→π* transition within the naphthoquinone chromophore. |
| ¹³C NMR Spectroscopy | δ = 180.5 ppm, 178.9 ppm | δ = 181.0 ppm, 179.2 ppm | Signals assigned to the two carbonyl carbons (C4 and C9). |
| ¹H NMR Spectroscopy | δ = 8.3 ppm | δ = 8.28 ppm | Signal assigned to the proton on the imidazole ring (C2-H). ccspublishing.org.cn |
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. The synthesis of this compound typically involves the reaction of 2,3-diamino-1,4-naphthoquinone with an acid like formic acid to form the imidazole ring. ccspublishing.org.cn
By modeling this reaction computationally, chemists can:
Identify Intermediates: Determine the structures of any transient species formed during the reaction.
Locate Transition States: Calculate the high-energy structures that connect reactants, intermediates, and products.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which governs the reaction rate.
This level of detail helps in optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and minimize byproducts. It can also rationalize why certain reaction pathways are favored over others, such as in cycloaddition reactions used to create similar heterocyclic systems. nih.gov
Structure-Property Relationship (SPR) Predictions and Quantitative Structure-Activity Relationships (QSAR) for Chemical Functionality
One of the most impactful applications of computational studies on this compound is in drug design, specifically through the development of Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov Numerous derivatives of this compound have been synthesized and evaluated for their anticancer activity. nih.govresearchgate.net
QSAR studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The process involves:
Calculating Molecular Descriptors: For a series of this compound derivatives, various computational descriptors are generated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP).
Model Building: Statistical methods are used to create an equation that links a combination of these descriptors to the measured anticancer activity (e.g., IC₅₀ values). researchgate.net
Validation and Prediction: The model is validated using internal and external test sets of compounds to ensure its predictive power. nih.gov
A successful QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized derivatives. nih.gov This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources in the drug discovery process. nih.govresearchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione |
| 2,3-diamino-1,4-naphthoquinone |
| 2,3-bis(methylamino)-1,4-naphthoquinone |
| 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione |
| 2-[(2-fluorophenyl)acetamido]-3-chloro-1,4-naphthoquinone |
| 1-methyl-1H-anthra[2,3-d]imidazole-4,11-dione |
| Formic acid |
| 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
| Naphtho[2,3-b]furan-4,9-dione |
| 2-amino-3-bromo-1,4-naphthoquinone |
Advanced Spectroscopic and Structural Characterization Techniques for 1h Naphtho 2,3 D Imidazole 4,9 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-naphtho[2,3-d]imidazole-4,9-dione and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule.
For the parent compound, this compound, the ¹H NMR spectrum in DMSO-d₆ typically shows a broad singlet for the N-H proton at a significantly downfield chemical shift (around 14.11 ppm), along with signals for the aromatic protons. ccspublishing.org.cn The proton on the imidazole (B134444) ring (C2-H) appears as a singlet around 8.28 ppm, while the protons on the naphthoquinone framework appear as multiplets in the range of 7.76-8.16 ppm. ccspublishing.org.cn
Substitution at the N-1 position of the imidazole ring leads to predictable changes in the ¹H and ¹³C NMR spectra. For instance, in 1-alkyl substituted derivatives, the N-H proton signal disappears and new signals corresponding to the alkyl group appear. ccspublishing.org.cn The chemical shifts of these new protons are indicative of their connectivity and environment.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.com HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular framework. These methods have been instrumental in confirming the structures of various novel naphtho[2,3-d]imidazole-4,9-dione derivatives. nih.gov
While less common for this specific class of compounds in the available literature, solid-state NMR (SSNMR) offers powerful capabilities for characterizing the structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, offering insights into polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR.
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives.
| Compound | Solvent | ¹H NMR Data | ¹³C NMR Data | Reference |
| This compound | DMSO-d₆ | 14.11 (br s, 1H), 8.28 (s, 1H), 8.16–8.00 (m, 2H), 7.92–7.76 (m, 2H) | Not reported in source | ccspublishing.org.cn |
| 1-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione | CDCl₃ | 8.29–8.24 (m, 1H), 8.19–8.13 (m, 1H), 7.78 (s, 1H), 7.77–7.70 (m, 2H), 4.11 (s, 3H) | 179.00, 177.15, 144.82, 144.42, 134.25, 133.75, 133.40, 133.16, 132.55, 127.48, 126.72, 34.27 | ccspublishing.org.cn |
| 1-Ethyl-1H-naphtho[2,3-d]imidazole-4,9-dione | CDCl₃ | 8.28–8.24 (m, 1H), 8.19–8.13 (m, 1H), 7.84 (s, 1H), 7.78–7.70 (m, 2H), 4.51 (q, J=7.2 Hz, 2H), 1.57 (t, J=7.2 Hz, 3H) | 178.96, 176.56, 144.53, 143.80, 134.08, 133.66, 133.10, 131.86, 127.19, 126.61, 42.76, 16.34 | ccspublishing.org.cn |
| 1-Benzyl-1H-naphtho[2,3-d]imidazole-4,9-dione | CDCl₃ | 8.27–8.19 (m, 1H), 8.15–8.08 (m, 1H), 7.87 (s, 1H), 7.78–7.65 (m, 2H), 7.41–7.31 (m, 5H), 5.67 (s, 2H) | 178.82, 176.69, 144.33, 144.10, 134.86, 134.01, 133.53, 133.05, 133.02, 131.72, 129.20, 128.78, 127.92, 127.18, 126.59, 50.51 | ccspublishing.org.cn |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound and its derivatives, primarily used to determine their exact molecular weight and, consequently, their elemental composition. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly employed. ccspublishing.org.cn
HRMS provides a measured mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places). This experimental value is then compared to the calculated theoretical mass for a proposed molecular formula. A close match between the found and calculated masses provides strong evidence for the compound's elemental composition, corroborating the structural information obtained from NMR. ccspublishing.org.cn
For example, in the analysis of newly synthesized derivatives, HRMS is used to confirm the successful incorporation of various substituents. The observed mass of the protonated molecule [M+H]⁺ is matched with the calculated mass, confirming the identity of the target compound. ccspublishing.org.cnresearchgate.net While detailed fragmentation analysis is not extensively reported in the searched literature for this specific scaffold, such studies could provide further structural information by identifying characteristic neutral losses or fragment ions, helping to map the connectivity of the molecule.
Table 2: HRMS Data for Selected this compound Derivatives.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 1-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione | C₁₂H₈N₂O₂ | 213.0659 | 213.0665 | ccspublishing.org.cn |
| 1-Ethyl-1H-naphtho[2,3-d]imidazole-4,9-dione | C₁₃H₁₀N₂O₂ | 227.0815 | 227.0818 | ccspublishing.org.cn |
| 1-Butyl-1H-naphtho[2,3-d]imidazole-4,9-dione | C₁₅H₁₄N₂O₂ | 255.1128 | 255.1126 | ccspublishing.org.cn |
| 1-Benzyl-1H-naphtho[2,3-d]imidazole-4,9-dione | C₁₈H₁₂N₂O₂ | 289.0972 | 289.0974 | ccspublishing.org.cn |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Studies on derivatives have shown that the core naphtho[2,3-d]imidazole-4,9-dione skeleton is largely planar. nih.gov This planarity is a key feature of the extended π-system. The analysis also reveals crucial details about the supramolecular structure, which is the arrangement of molecules in the crystal lattice. Intermolecular interactions such as hydrogen bonding (e.g., between the N-H of the imidazole ring and a carbonyl oxygen of an adjacent molecule in the parent compound) and π-π stacking interactions between the aromatic rings play a significant role in dictating the crystal packing. nsf.gov These interactions are fundamental to the material's solid-state properties. For substituted derivatives, the crystal structure reveals the orientation of the substituent groups relative to the main ring system. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound and its derivatives. The UV-Vis absorption spectrum reveals the electronic transitions that occur when the molecule absorbs light. The core chromophore typically exhibits multiple absorption bands in the UV and visible regions, corresponding to π→π* and n→π* transitions. mdpi.com
The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the aromatic framework. For instance, introducing electron-donating groups can lead to a bathochromic (red) shift in the absorption maximum, indicating a smaller energy gap for the electronic transition, often due to an intramolecular charge transfer (ICT) character. mdpi.com
Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state to the ground state. Many naphthoquinone derivatives are fluorescent, and their emission spectra provide information about the energy of the lowest excited singlet state. mdpi.com The difference between the absorption and emission maxima is known as the Stokes shift, a parameter that can be significant in applications like fluorescent probes and materials. mdpi.com
Steady-state absorption spectroscopy, the conventional form of UV-Vis, measures the absorption of a sample under continuous illumination, providing information about the stable ground-state electronic transitions.
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to seconds. nih.govrsc.org In a TA experiment, an initial laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance as a function of time and wavelength. nih.gov This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach. nih.gov For compounds like naphtho[2,3-d]imidazole-4,9-dione, TA spectroscopy can elucidate the dynamics of intersystem crossing (from singlet to triplet states), internal conversion, and photochemical reactions, providing a detailed picture of the deactivation pathways of the excited state. nih.govresearchgate.net
Linear dichroism (LD) and magnetic circular dichroism (MCD) are specialized spectroscopic techniques that provide deeper insights into the nature and symmetry of electronic transitions.
Linear Dichroism (LD) measures the differential absorption of light polarized parallel and perpendicular to an orientation axis of the sample. To perform LD, molecules must be aligned, for example, in a stretched polymer film or a liquid crystal matrix. The LD spectrum reveals the polarization of electronic transitions relative to the molecular axes. For planar molecules like 1,4-naphthoquinone (B94277), LD studies have been used to assign the polarization of different π→π* transitions within the aromatic system. rsc.org
Magnetic Circular Dichroism (MCD) is the differential absorption of left and right circularly polarized light induced by a strong magnetic field parallel to the direction of light propagation. wikipedia.org MCD is particularly useful for resolving overlapping electronic transitions and for probing the electronic structure of both ground and excited states. wikipedia.org The technique can detect transitions that are too weak to be observed in conventional absorption spectra. wikipedia.org MCD spectra of naphthalene (B1677914) and its derivatives have been simulated and measured to help assign the ordering and nature of the La and Lb electronic transitions, which are characteristic of aromatic systems. dtu.dknih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are excellent for identifying the presence of specific functional groups.
For this compound and its derivatives, IR spectroscopy is particularly useful for identifying key vibrations:
C=O stretching: The two carbonyl groups of the quinone moiety give rise to strong absorption bands, typically in the region of 1650-1700 cm⁻¹.
C=C and C=N stretching: Vibrations from the aromatic and imidazole rings appear in the 1500-1650 cm⁻¹ region.
N-H stretching: In the parent compound, a broad absorption band corresponding to the N-H stretch of the imidazole ring is expected above 3000 cm⁻¹.
These characteristic peaks are often reported in synthetic procedures to confirm the formation of the desired product. rsc.org For instance, the synthesis of a quinone-annulated N-heterocyclic carbene complex used FT-IR spectroscopy to analyze the electronic effects on the quinone moiety. nih.gov Raman spectroscopy, while less commonly reported for these specific compounds, could provide complementary information, especially for symmetric vibrations that may be weak or inactive in the IR spectrum.
Electrochemical Techniques for Redox Characterization and Potential Measurements
The redox activity of this compound and its derivatives is a cornerstone of their chemical reactivity and biological function. This activity is primarily investigated using electrochemical methods, with cyclic voltammetry (CV) being the most prominent technique. CV allows for the determination of reduction and oxidation potentials, providing insights into the electron transfer processes that these molecules can undergo.
The core structure, a fusion of a naphthoquinone and an imidazole ring, bestows upon these compounds a rich electrochemical profile. The naphthoquinone moiety is inherently redox-active, typically undergoing a two-electron, two-proton reduction process. This process proceeds through a semiquinone intermediate, and the potential at which these electron transfers occur is highly sensitive to the electronic environment, which can be modulated by substituents on the fused imidazole ring and the naphthoquinone framework.
Research Findings from Cyclic Voltammetry Studies
Cyclic voltammetry studies on this compound and its derivatives reveal the influence of various substituents on their redox potentials. These studies are typically conducted in a non-aqueous solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6). A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
The resulting voltammograms for these compounds generally exhibit one or more reversible or quasi-reversible reduction waves, corresponding to the formation of the radical anion and subsequently the dianion of the quinone system. The position of these waves on the potential axis is a direct measure of the ease of reduction. Electron-donating groups attached to the molecule tend to make the reduction more difficult, shifting the potentials to more negative values. Conversely, electron-withdrawing groups facilitate reduction, resulting in a shift to more positive potentials.
A notable example is the electrochemical study of a mononuclear ruthenium complex, RuII(L)(bpy)2, where L is the deprotonated form of 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione. In acetonitrile, this complex displays four reversible redox waves. The wave at -1.13 V (vs SCE) is attributed to the reduction of the naphthoquinone moiety (L⁻/L•²⁻). researchgate.net This provides a valuable data point for understanding the electrochemical behavior of a 2-substituted derivative.
Furthermore, studies on related 2,3-diamino-1,4-naphthoquinone derivatives provide insights into the precursors of the target compounds. For instance, the electrochemical redox behavior of 1,2,2,3-tetramethyl-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione has been investigated in acetonitrile, highlighting the impact of N-alkylation on the redox properties.
While extensive research has been conducted on the synthesis of various 1- and 2-substituted 1H-Naphtho[2,3-d]imidazole-4,9-diones for their potential as anticancer agents, detailed reports on their electrochemical characterization are less common. However, the synthesized derivatives, including 1-methyl, 1-ethyl, 1-butyl, 1-isopropyl, 1-cyclohexyl, and 1-ethyl-2-methyl analogs, represent a rich library for future electrochemical investigations to build a comprehensive structure-activity relationship. ccspublishing.org.cnnih.govguidechem.com
The table below summarizes available electrochemical data for a derivative of this compound. The lack of extensive data for the parent compound and its simpler derivatives underscores the need for further research in this area to fully map out their electrochemical landscape.
Interactive Data Table: Electrochemical Potentials of this compound Derivatives
| Compound Name | Substituent(s) | Redox Process | Potential (V) | Reference Electrode | Solvent | Supporting Electrolyte | Citation |
| RuII(L)(bpy)2 | L = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazol-4,9-dionato | L⁻/L•²⁻ | -1.13 | SCE | Acetonitrile | Not Specified | researchgate.net |
| RuII(L)(bpy)2 | L = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazol-4,9-dionato | Ru(II)/Ru(III) | +0.98 | SCE | Acetonitrile | Not Specified | researchgate.net |
| RuII(L)(bpy)2 | L = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazol-4,9-dionato | bpy/bpy•⁻ | -1.53 | SCE | Acetonitrile | Not Specified | researchgate.net |
| RuII(L)(bpy)2 | L = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazol-4,9-dionato | bpy/bpy•⁻ | -1.71 | SCE | Acetonitrile | Not Specified | researchgate.net |
Applications of 1h Naphtho 2,3 D Imidazole 4,9 Dione in Advanced Materials Science and Technology
Organic Electronic Materials
The conjugated π-system and the presence of both electron-donating and electron-accepting groups within the molecular structure of its derivatives make them promising candidates for organic electronic devices.
Derivatives of 1H-Naphtho[2,3-d]imidazole-4,9-dione have been synthesized and incorporated into novel donor-acceptor conjugated polymers for use in organic electronics. rsc.org For instance, polymers based on an acceptor block of 8,10-bis(2-octyldodecyl)-8H-dithieno[3′,2′:5,6;2′′,3′′:7,8]naphtho[2,3-d]imidazole-9(10H)-one have been developed. rsc.org Studies on thin films of these materials revealed that while binary composites with fullerene acceptors showed imbalanced charge carrier mobility, ternary composites that included a non-fullerene acceptor exhibited balanced mobility for both electrons and holes. rsc.org This balance is a critical factor for enhancing the efficiency of organic semiconductor devices. The improved performance in ternary systems is attributed to reduced aggregation within the film and a favorable alignment of the frontier orbital energy levels of the components. rsc.org
The structural and electronic properties of the imidazole-fused aromatic core suggest significant potential for applications in optoelectronics. While direct studies on this compound for OLEDs are emerging, extensive research on the closely related phenanthro[9,10-d]imidazole derivatives provides strong evidence of this potential. Phenanthroimidazole-based materials are known to be effective deep-blue emitters, a crucial component for full-color displays and white lighting. nih.govresearchgate.net These compounds can serve as excellent blue-emitting materials in OLEDs, with some non-doped devices achieving deep-blue emission with high external quantum efficiencies (EQE) up to 4.43% and CIE coordinates of (0.159, 0.080). nih.govresearchgate.net The success of the phenanthroimidazole scaffold, which has a wide bandgap and bipolar charge transport capabilities, indicates that the analogous this compound core is a highly promising candidate for developing new emitters for OLEDs and potentially as components in OPVs. researchgate.net
Chromophores, Dyes, and Pigments for Specialized Optical Applications
The inherent chromophoric nature of the naphthoquinone system, combined with the functionalizable imidazole (B134444) ring, allows for the rational design of dyes and pigments with tailored optical properties for sensing and imaging.
The development of derivatives of this compound has led to functional dyes whose absorption properties can be finely tuned. The core structure contains a naphthoquinone unit which acts as a chromogenic signaling component. rsc.orgresearchgate.net The electronic properties of these dyes are characterized by an intramolecular charge transfer (ICT) transition band. By modifying the substituent at the 2-position of the imidazole ring, the ICT band can be shifted, which alters the color and absorption characteristics of the molecule. researchgate.net This tunability is central to their function in sensing applications and presents the possibility of designing derivatives that absorb in the near-infrared (NIR) region, although specific examples of NIR-absorbing dyes based on this exact scaffold are still under investigation.
A significant application of this compound derivatives is in the creation of chemosensors for specific anions. Researchers have synthesized a series of imidazole-functionalized receptors, 2-R-1H-naphtho[2,3-d]imidazole-4,9-dione (where 'R' is a variable substituent), that can selectively detect fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. rsc.orgresearchgate.net
The detection mechanism is based on the formation of a hydrogen bond between the N-H proton of the imidazole ring and the target anion. rsc.org This interaction causes a distinct visual color change, which corresponds to a bathochromic shift (a shift to longer wavelengths) of the ICT band in the molecule's absorption spectrum. rsc.orgresearchgate.net These sensors exhibit high selectivity, showing no significant color change with other common anions like Cl⁻, Br⁻, I⁻, NO₃⁻, AcO⁻, and H₂PO₄⁻. rsc.orgresearchgate.net The acidity of the imidazole N-H proton, and thus the sensitivity of the sensor, can be tuned by changing the 'R' group. researchgate.net For example, using thiophene (B33073) as the 'R' group resulted in a sensor that could detect fluoride and cyanide in aqueous solutions. rsc.org
| Receptor Class | Target Ions | Detection Mechanism | Key Observation | Source |
|---|---|---|---|---|
| 2-R-1H-naphtho[2,3-d]imidazole-4,9-dione | Fluoride (F⁻), Cyanide (CN⁻) | Hydrogen bonding with imidazole N-H | Visual color change and bathochromic shift of ICT band | rsc.orgresearchgate.net |
| Receptor 2f (R = thiophene) | Fluoride (F⁻), Cyanide (CN⁻) | Hydrogen bonding | Effective detection in aqueous solution | rsc.org |
Redox-Active Materials for Energy Storage Systems
The quinone moiety in this compound is inherently redox-active, making the compound and its polymers attractive candidates for use as electrode materials in modern energy storage systems like batteries.
Researchers have developed advanced materials for aqueous organic proton batteries by synthesizing a π-extended dimer, 2,2′-(1,4-phenyl)bis(this compound) (PND), directly onto single-walled carbon nanotube (SWCNT) templates. researchgate.net In this composite material, the imidazole groups, which are both nucleophilic and electrophilic, create highly efficient channels for conducting protons during the charge and discharge cycles. researchgate.net This molecular design facilitates rapid proton transport, leading to an outstanding rate capability for the battery. researchgate.net
Furthermore, other derivatives have been explored for lithium-ion storage. A C3-symmetric trimeric imidazole naphthoquinone derivative has been proposed as a high-performance cathode material. researchgate.net This design incorporates dual redox-active sites, which is a promising strategy for increasing the charge storage capacity of the electrode. researchgate.net These studies highlight a novel molecular design approach where conjugated systems are integrated with proton-conducting moieties to create high-performance materials for stationary energy storage applications. researchgate.net
| Derivative | Application | Key Feature | Benefit | Source |
|---|---|---|---|---|
| 2,2′-(1,4-phenyl)bis(this compound) (PND)@SWCNT | Aqueous Proton Battery Anode | Imidazole groups create proton-conducting channels | Outstanding rate capability and rapid proton transport | researchgate.net |
| C3-symmetric trimeric imidazole naphthoquinone | Lithium Storage Cathode | Dual redox-active sites | Potential for high charge storage capacity | researchgate.net |
Coordination Chemistry and Metal Complexes
The imidazole ring fused to the naphthoquinone framework provides an effective coordination site, allowing this compound and its derivatives to act as ligands in the formation of metal complexes.
The synthesis of this compound derivatives for use as ligands typically involves multi-step procedures. A common starting material is 2,3-diamino-1,4-naphthoquinone, which can be reacted with formic acid to produce the parent this compound. ccspublishing.org.cn Substituents can be introduced at various positions to tune the ligand's electronic and steric properties.
One synthetic strategy involves the alkylation of the imidazole nitrogen (N-1 position) of this compound using a suitable halohydrocarbon in the presence of a base like potassium hydroxide. ccspublishing.org.cn Another approach is to modify the naphthoquinone starting material first. For example, 2-amino-3-bromo-1,4-naphthoquinone can be reacted with various benzoyl chloride derivatives in a one-pot reaction to furnish 2-aryl-substituted oxazolo-naphthoquinones, a related class of compounds. nih.gov To create ligands with specific chelating capabilities, functional groups can be introduced at the C-2 position of the imidazole ring. For instance, the ligand 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (HL) was synthesized to create heteroleptic iron complexes. researchgate.net
Derivatives of this compound have been shown to be effective ligands for transition metals, particularly iron(II). researchgate.net The ligand 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, for example, coordinates to an iron(II) center. researchgate.net The coordination of such poly-nitrogen-containing ligands can be confirmed through infrared (IR) spectroscopy, where significant shifts in the vibrational bands of the heterocycles indicate the bonding of nitrogen atoms to the metal ion. mdpi.com
The geometry and mode of bonding in such complexes are identified using techniques like spectral analysis (UV-Vis and IR) and magnetic susceptibility measurements. researchgate.net The ligand field strength is a critical parameter that determines the electronic and magnetic properties of the resulting complex. Ligand design, such as altering the position of a nitrogen atom in an attached diazine ring, can fine-tune the ligand field strength, which in turn can switch the spin state of the central metal ion. nih.gov
A fascinating property observed in some iron(II) coordination compounds is the spin-crossover (SCO) phenomenon, where the complex can switch between a high-spin (paramagnetic) and a low-spin (diamagnetic) state in response to external stimuli like temperature. mdpi.comnih.gov This behavior is highly dependent on the ligand field strength.
Heteroleptic iron(II) complexes incorporating the deprotonated form of 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (L) have been synthesized and shown to exhibit SCO. researchgate.net Specifically, the complexes [Fe(L)₂(L¹)] (where L¹ = ethylenediamine) and [Fe(L)₂(L²)] (where L² = cyclohexanediamine) display a gradual, one-step spin crossover between the high-spin (S=2) and low-spin (S=1) states. researchgate.net This transition was confirmed through magnetic susceptibility measurements and Mössbauer spectroscopy. researchgate.net The transition temperature (T₁/₂) can be deliberately tailored by modifying the ligand structure, providing a toolkit to manipulate the magnetic behavior of the resulting material. nih.gov
Magnetic Properties of Iron(II) SCO Complexes
| Complex | Spin State Transition | Behavior | Confirmation Method |
|---|---|---|---|
| [Fe(L)₂(ethylenediamine)] | High-Spin (S=2) ↔ Low-Spin (S=1) | Gradual Spin Crossover | Magnetic Susceptibility, Mössbauer Spectroscopy |
| [Fe(L)₂(cyclohexanediamine)] | High-Spin (S=2) ↔ Low-Spin (S=1) | Gradual Spin Crossover | Magnetic Susceptibility, Mössbauer Spectroscopy |
L = deprotonated 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione
Coordination complexes of this compound and related ligands can be designed to respond to various external stimuli. The spin-crossover behavior described previously is a prime example of a thermo-responsive system. researchgate.netnih.gov
Beyond temperature, the properties of such complexes can also be sensitive to the chemical environment. For instance, in related iron(II) complexes with pyrazolyl-based ligands, the spin-crossover equilibrium midpoint temperature (T₁/₂) was shown to be dependent on the counter-anion present in the solution. rsc.org This demonstrates that supramolecular interactions between the complex cation and the surrounding anions can modulate the magnetic properties of the system. rsc.org While proton-responsive redox and luminescence were not detailed in the provided sources for this specific compound, the general principle of stimuli-responsive behavior is well-established in the broader class of imidazole-based metal complexes.
Supramolecular Chemistry and Self-Assembly Processes
The planar structure and capacity for hydrogen bonding and π-π stacking make this compound and its derivatives excellent candidates for building blocks in supramolecular chemistry. These non-covalent interactions can guide the self-assembly of molecules into larger, ordered architectures.
In the solid state, the packing of these molecules can significantly influence their properties. For example, close π-π stacking interactions between phenyl groups of adjacent ligands can alter the supramolecular arrangement, which in turn affects the spin-crossover characteristics of the material. researchgate.net
Studies on closely related systems, such as naphthalene (B1677914)–phenanthro[9,10-d]imidazole-based molecules, have demonstrated that these compounds can self-assemble in solution to form various superstructures with distinct morphologies. rsc.org The self-assembly process can be tuned by changing solvent polarity, leading to tunable luminescence properties and even the generation of white light emission. rsc.org This highlights the potential to use self-assembly of naphthoimidazole-containing molecules to create advanced optical materials, including artificial light-harvesting systems. rsc.org
Future Perspectives and Emerging Research Directions for 1h Naphtho 2,3 D Imidazole 4,9 Dione
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 1H-naphtho[2,3-d]imidazole-4,9-dione core and its derivatives has traditionally involved multi-step processes. A common route involves the reaction of 2,3-diamino-1,4-naphthoquinone with reagents like formic acid to form the imidazole (B134444) ring. ccspublishing.org.cn Subsequent modifications, such as alkylation at the N-1 position, are then carried out to produce functionalized derivatives. ccspublishing.org.cn
Emerging research is increasingly focused on developing more efficient, sustainable, and diverse synthetic strategies. This includes the adoption of "green chemistry" principles and one-pot reaction protocols. For instance, solvent-free, one-pot methods are being explored for the synthesis of various imidazole derivatives, offering advantages such as higher yields, lower costs, and reduced environmental impact. asianpubs.org Another significant advancement is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to synthesize complex hybrids. This approach has been successfully used to create novel 1,2,3-triazole hybrids of this compound by reacting an N-1 propargylated derivative with various aromatic azides. rasayanjournal.co.inresearchgate.net Similarly, one-pot reactions have been employed to generate 1,2,4-oxadiazole hybrids, further expanding the chemical space accessible from this core structure.
These modern synthetic approaches facilitate the rapid generation of diverse molecular libraries for further investigation and represent a shift towards more atom-economical and environmentally benign chemical manufacturing.
Table 1: Overview of Synthetic Methodologies for this compound Derivatives
| Methodology | Key Reagents/Steps | Type of Derivative | Reference |
|---|
| Classical Synthesis & Alkylation | 1. Reduction of nitro groups. 2. Imidazole ring formation with formic acid. 3. N-alkylation with halohydrocarbons & KOH. | 1-Monosubstituted derivatives | ccspublishing.org.cn | | Click Chemistry (CuAAC) | 1. Synthesis of an N-1 propargylated precursor. 2. 1,3-dipolar cycloaddition with aryl azides using a Cu(I) catalyst. | 1,2,3-Triazole hybrids | rasayanjournal.co.inresearchgate.net | | One-Pot Hybrid Synthesis | One-pot reaction between an acetonitrile (B52724) derivative and aromatic carboxylic acids mediated by Vilsmeier reagent. | 1,2,4-Oxadiazole hybrids | |
Unveiling New Reactivity Patterns and Chemical Transformations
Future research is set to move beyond simple substitutions to uncover more complex reactivity patterns of the this compound system. The core structure serves as a versatile scaffold for chemical elaboration, primarily at the N-1 and C-2 positions of the imidazole ring. ccspublishing.org.cnnih.gov The majority of recent work has focused on transformations at the N-1 position to create hybrid molecules that combine the naphthoquinone-imidazole core with other pharmacologically active heterocycles.
Key transformations that are being actively explored include:
Hybrid Molecule Synthesis: The "click" reaction to attach 1,2,3-triazoles is a prime example of creating complex molecular hybrids. rasayanjournal.co.innih.gov This strategy synergizes the properties of the individual motifs into a single molecule. nih.gov The synthesis of N-acyl hydrazones and 1,2,4-oxadiazole derivatives further demonstrates the utility of the N-1 position as a reactive handle for diversification. tandfonline.com
Substitution at C-2: While less common, substitution at the C-2 position of the imidazole ring presents another avenue for creating structural diversity. Research into 1,2-disubstituted derivatives has shown that modifications at this site can significantly influence the molecule's properties. nih.gov
Transformations of the Quinone Ring: The naphthoquinone moiety itself possesses rich redox chemistry that remains relatively underexplored in the context of the fused imidazole system. Future studies may investigate reactions such as Michael additions, cycloadditions, or metal-catalyzed cross-coupling reactions on the quinone ring to generate novel, non-planar analogues with unique electronic and steric properties.
These explorations into new reactions will not only yield novel compounds but also provide deeper insights into the fundamental chemical reactivity of this important heterocyclic system.
Advanced Computational Modeling for Rational Design and Property Prediction
The integration of computational chemistry has become indispensable for the rational design of new this compound derivatives. In silico tools are increasingly used to predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action, thereby saving significant time and resources.
Key computational approaches being applied include:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of derivatives to biological targets. For example, docking studies have been performed to understand the interactions of triazole hybrids with α-amylase and EGFR, corroborating in vitro findings. rasayanjournal.co.innih.gov Docking simulations have also helped to confirm the interaction potential of N-acyl hydrazone derivatives with the active site of α-amylase. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-receptor complexes over time. Such studies have been used to confirm that the complex between a naphtho[2,3-d]imidazole-4,9-dione derivative and its target protein remains stable. nih.gov
ADMET Prediction: The computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles, as demonstrated in the study of novel hydrazone derivatives. tandfonline.com
Future research will likely leverage more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and machine learning algorithms, to build more accurate predictive models for biological activity, toxicity, and material properties.
Table 2: Selected Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆N₂O₂ | nih.gov |
| Molecular Weight | 198.18 g/mol | nih.gov |
| XLogP3 | 1.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Engineering of Next-Generation Materials with Tailored Chemical and Electronic Properties
While the primary focus of research on this compound has been its biological applications, its inherent chemical structure suggests significant potential in materials science. The molecule features an extended π-conjugated system, which is a key characteristic of organic electronic materials. The fusion of the electron-accepting naphthoquinone unit with the electron-rich imidazole ring creates an intramolecular charge-transfer character that could be exploited in various applications.
Emerging research directions in materials science could include:
Organic Electronics: The planarity and π-system of the molecule make it a candidate for use as an organic semiconductor in applications like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Chemical modification could be used to tune its frontier molecular orbital (HOMO/LUMO) energy levels to optimize charge injection and transport properties.
Fluorescent Probes and Sensors: Related heterocyclic quinone systems, such as naphtho[2,3-d]thiazole-4,9-diones, have been shown to exhibit fluorescence in both solution and the solid state. mdpi.com It is highly probable that derivatives of this compound could be designed to act as fluorescent sensors for detecting specific ions or molecules through mechanisms like photoinduced electron transfer (PET) or aggregation-induced emission (AIE).
Redox-Active Polymers and Materials: The reversible redox behavior of the quinone moiety could be harnessed to create redox-active polymers or metal-organic frameworks (MOFs). Such materials could find applications in energy storage (e.g., organic batteries), electrochromic devices, and catalysis.
The exploration of this compound in materials science is still in its infancy, representing a promising and largely untapped area for future investigation. Tailoring the chemical and electronic properties through targeted synthesis will be key to unlocking its potential in these next-generation applications.
Q & A
Q. What synthetic methodologies are commonly employed for 1H-Naphtho[2,3-d]imidazole-4,9-dione and its derivatives?
The primary synthetic routes include:
- Fusion reactions with sulfur-nitrogen heterocycles, such as thiazole derivatives, under controlled thermal conditions (e.g., 180–200°C in DMF) to achieve ring contraction and form the naphthoquinone core .
- Cyclization of amidines with ketones or quinones, often promoted by bases like KOtBu, to construct the imidazole ring . Key challenges involve managing regioselectivity and minimizing side reactions, which require precise stoichiometric control of reagents like Lawesson’s reagent or thiourea derivatives .
Q. What spectroscopic and analytical techniques are critical for structural validation?
- High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT) are essential for confirming molecular formulas and substituent positions .
- X-ray diffraction (XRD) resolves ambiguities in regiochemistry, particularly for fused-ring systems where planar distortions may occur .
- HPLC-MS is recommended for purity assessment, especially when isolating derivatives with overlapping Rf values on TLC .
Advanced Research Questions
Q. How can researchers address low yields and hazardous by-products in the synthesis of this compound derivatives?
- By-product mitigation : Replace hazardous reagents like methyl azide (used in triazole derivatives) with safer alternatives, such as diazomethane precursors, to reduce explosive by-products .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures to enhance reaction homogeneity and reduce side reactions .
- Catalytic systems : Explore transition-metal-free conditions (e.g., base-promoted cyclization) to avoid metal contamination and simplify purification .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HeLa or MCF-7) to compare antiproliferative activities .
- Mechanistic validation : Pair enzyme inhibition assays (e.g., IDO1/TDO activity) with cellular uptake studies to confirm target engagement .
- Meta-analysis : Cross-reference datasets from independent studies (e.g., IC₅₀ values) to identify outliers caused by assay variability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the C2 position of the imidazole ring to enhance antiproliferative activity .
- Scaffold hybridization : Fuse the naphthoquinone core with triazole or thiazole moieties to improve solubility and target selectivity .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for enzyme targets like IDO1, followed by in vitro validation .
Q. What experimental designs are recommended for studying reactive oxygen species (ROS) generation by this compound?
- Fluorescence-based assays : Employ DCFH-DA probes in cancer cell lines to quantify ROS levels under varying concentrations (10–50 µM) .
- Control experiments : Include antioxidants (e.g., NAC) to confirm ROS-specific effects and rule off-target toxicity .
- Time-course analysis : Monitor ROS dynamics at 0, 6, 12, and 24 hours to correlate with apoptosis markers (e.g., caspase-3 activation) .
Methodological Considerations
Q. How should researchers handle discrepancies in spectral data during structural characterization?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to resolve ambiguities in functional group assignments .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns .
- Crystallographic backup : Prioritize XRD for compounds with ambiguous NOESY correlations .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?
- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for p < 0.05 significance) .
- Principal component analysis (PCA) : Identify clusters in high-throughput screening data to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
